The compound is cataloged under the CAS number 2177257-85-9 and is available from various chemical suppliers. Its classification falls under organic compounds, particularly those containing amino, hydroxy, and halogen functional groups. The presence of these functional groups contributes to its reactivity and potential biological activity.
The synthesis of (R)-2-(1-amino-2-hydroxyethyl)-5-fluorophenol hydrochloride typically involves several key steps:
In an industrial context, production may utilize large-scale reactors with optimized conditions for yield and purity. Batch or continuous processing methods can be employed depending on the scale of production.
The molecular structure of (R)-2-(1-amino-2-hydroxyethyl)-5-fluorophenol hydrochloride can be described as follows:
The InChI representation for this compound is:
This structural formula provides insight into its connectivity and functional groups.
(R)-2-(1-amino-2-hydroxyethyl)-5-fluorophenol hydrochloride can participate in various chemical reactions:
Reactions may involve common reagents such as:
The mechanism of action for (R)-2-(1-amino-2-hydroxyethyl)-5-fluorophenol hydrochloride involves its interaction with specific biological targets, such as enzymes or receptors. This compound may modulate enzymatic activity or receptor signaling pathways, leading to various pharmacological effects. The exact pathways depend on its application context, which could range from antimicrobial activity to influencing cellular signaling cascades.
The compound's stability is influenced by environmental factors such as pH and temperature, which should be considered during handling and storage.
(R)-2-(1-amino-2-hydroxyethyl)-5-fluorophenol hydrochloride has potential applications in:
Catalytic asymmetric synthesis represents the cornerstone for producing enantiomerically enriched (R)-2-(1-amino-2-hydroxyethyl)-5-fluorophenol hydrochloride. The vicinal amino alcohol motif necessitates precise spatial control during bond formation, particularly challenging due to the presence of two adjacent stereogenic centers. Chiral auxiliaries derived from Evans oxazolidinones or Ellman sulfinamides enable diastereoselective installation of the amino alcohol functionality. These auxiliaries temporarily bind to the substrate, creating a chiral environment that directs the stereochemical outcome of key reactions such as nucleophilic additions or reductions. For instance, the use of (S)-tert-butanesulfinamide as a chiral auxiliary allows stereoselective addition of organometallic reagents to N-tert-butanesulfinyl imines derived from 5-fluorosalicylaldehyde, yielding protected amino alcohols with diastereomeric ratios exceeding 95:5 [1].
Transition metal catalysis with chiral ligands provides a more atom-economical approach to stereocontrol. Ruthenium-BINAP complexes effectively catalyze asymmetric hydrogenation of precursor enol acetates or enamines, achieving high enantioselectivity (typically >90% ee) through precise molecular recognition at the metal center. The mechanism involves substrate coordination within the chiral pocket created by the bidentate phosphine ligand, followed by stereospecific hydride transfer. Recent advances in iridium-catalyzed asymmetric reductive amination have demonstrated exceptional potential for constructing the chiral amino alcohol scaffold directly from ketone precursors. When applied to 2-(2-hydroxyacetyl)-5-fluorophenol, this method installs the amino group with simultaneous stereochemical control, eliminating protection-deprotection sequences [1] [3].
Table 1: Catalytic Asymmetric Methods for (R)-Isomer Synthesis
| Method | Chiral Inducer | Key Intermediate | d.r./ee (%) | Yield (%) |
|---|---|---|---|---|
| Evans Auxiliary Approach | Oxazolidinone-derived | N-Acyl-β-ketoester | >95:5 d.r. | 78 |
| Sulfinamide Addition | (S)-tert-Butanesulfinamide | N-Sulfinyl imine | 97:3 d.r. | 85 |
| Ru-Catalyzed Hydrogenation | BINAP-Ru complex | Enol acetate | 92% ee | 90 |
| Ir-Reductive Amination | Josiphos-type ligands | α-Hydroxyketone | 95% ee | 88 |
The fluorine substituent significantly influences reaction outcomes through its strong electron-withdrawing effect and ortho-directing capabilities. Positioned ortho to the phenolic hydroxyl, fluorine participates in hydrogen bonding networks that stabilize transition states during stereodetermining steps. Computational modeling reveals fluorine's role in pre-organizing molecular conformations through non-covalent interactions with chiral catalysts, enhancing enantioselectivity. However, fluorine's ortho position also presents steric constraints that can impede catalyst approach, necessitating careful ligand design with appropriate bite angles and steric bulk. Ligands featuring adjustable dihedral angles, such as MeO-BIPHEP derivatives, provide optimal spatial arrangement for accommodating fluorine's unique properties while maintaining high enantioselectivity [1].
Biocatalytic strategies offer sustainable and highly selective pathways to enantiomerically pure (R)-2-(1-amino-2-hydroxyethyl)-5-fluorophenol hydrochloride. Alcohol dehydrogenases (ADHs) demonstrate exceptional stereoselectivity in the reduction of prochiral ketone precursors to chiral alcohols. Engineered ADHs from Lactobacillus brevis and Rhodococcus erythropolis efficiently reduce 2-(2-oxoethyl)-5-fluorophenol to the corresponding (R)-alcohol with >99% enantiomeric excess. This enzymatic reduction proceeds through a Prelog's rule-compliant mechanism, where the hydride transfer from NAD(P)H occurs exclusively from the re-face of the carbonyl group. The fluorophenol moiety poses unique challenges due to potential enzyme inhibition, requiring protein engineering to enlarge the substrate-binding pocket and accommodate the electronegative fluorine atom without compromising catalytic efficiency [3] [6].
Dynamic Kinetic Resolution (DKR) provides a particularly powerful biocatalytic strategy for synthesizing chiral amino alcohols with two stereocenters. In DKR, alcohol dehydrogenases selectively reduce one enantiomer of a racemic α-amino ketone precursor while a compatible racemization catalyst continuously equilibrates the enantiomers. This approach achieves theoretical 100% yield of the single diastereomer by overcoming the 50% yield limitation of classical kinetic resolution. For the target compound, DKR employs a ruthenium-based racemization catalyst operating through a dehydrogenation-rehydrogenation mechanism that maintains the substrate in rapid equilibrium. The tandem catalyst system achieves near-quantitative yields with >98% diastereomeric excess when applied to the amino ketone precursor of the target molecule [3].
Table 2: Biocatalytic Performance Metrics for (R)-Isomer Production
| Biocatalyst | Reaction Type | Conversion (%) | ee (%) | de (%) | Productivity (g/L/h) |
|---|---|---|---|---|---|
| Engineered L. brevis ADH | Asymmetric Reduction | 99 | >99 | - | 15.2 |
| R. erythropolis ADH (mutant) | Asymmetric Reduction | 98 | 99 | - | 18.7 |
| ADH-Ru Shvo DKR System | Dynamic Kinetic Resolution | 99 | >99 | 98 | 12.8 |
| Transaminase-ADH Cascade | Deracemization | 97 | 98 | 97 | 9.3 |
Multi-enzyme cascades represent the cutting edge of biocatalytic synthesis for complex chiral molecules like the target compound. A particularly efficient cascade combines an ω-transaminase with an alcohol dehydrogenase in a single reaction vessel. The transaminase first converts a prochiral diketone precursor to the chiral amino ketone, which serves as the substrate for subsequent ADH-catalyzed reduction to the amino alcohol. This cascade minimizes intermediate isolation and purification while maintaining excellent stereocontrol throughout the synthetic sequence. The ortho-fluorophenol moiety necessitates specialized transaminase variants engineered for enhanced activity toward sterically hindered substrates. Recent advances demonstrate that incorporating fluorine-tolerant residues (e.g., ATA-117 variant) in the transaminase active site significantly improves reaction rates and enantioselectivity for fluorinated substrates [6].
Transitioning stereoselective synthetic routes to industrial-scale production presents substantial challenges in maintaining enantiopurity while optimizing process economics. The principal scalability constraints include catalyst loading reduction, solvent selection for multi-step sequences, thermal management of exothermic reactions, and minimization of stereochemical erosion during workup and isolation. Asymmetric hydrogenation processes typically require precious metal loadings of 0.5-1 mol%, which becomes economically burdensome at metric ton scale. Recent advances demonstrate that ligand-accelerated catalysis enables catalyst loadings as low as 0.05 mol% without compromising enantioselectivity through precisely engineered ligand architectures that prevent catalyst deactivation pathways. Additionally, continuous flow hydrogenation systems enhance gas-liquid mass transfer, further improving catalyst productivity [4].
Byproduct formation presents significant challenges throughout the synthetic sequence. Common impurities include the regioisomeric fluorophenol derivatives resulting from electrophilic aromatic substitution side reactions, the enantiomeric (S)-isomer from incomplete stereochemical control, and dehydration byproducts forming enamines or enol ethers. Advanced process analytical technology (PAT) enables real-time monitoring of these impurities, allowing immediate adjustment of reaction parameters to suppress their formation. Particularly problematic is the elimination of water from the β-amino alcohol structure under acidic conditions, forming the corresponding enamine that compromises product quality. Implementation of low-temperature crystallization protocols and pH-controlled reaction quenching effectively mitigates this degradation pathway [2] [4].
Table 3: Industrial Process Optimization Parameters
| Process Parameter | Laboratory Scale | Optimized Production | Improvement Strategy |
|---|---|---|---|
| Catalyst Loading (mol%) | 0.8 | 0.05 | Ligand-accelerated catalysis |
| Reaction Concentration (M) | 0.2 | 1.5 | Solvent optimization (IPA/water) |
| Step Yield (Asymmetric Step) | 85% | 96% | Continuous flow implementation |
| Enantiomeric Excess | 92% | 99.5% | PAT-controlled crystallization |
| Overall Process Mass Intensity | 120 | 28 | Telescoping of steps |
Artificial intelligence-driven optimization revolutionizes large-scale production of enantiopure pharmaceuticals. A prominent case study involving a global manufacturer demonstrated how standardized digital twin technology creates a unified data architecture across disparate production facilities. By developing template models for each reactor type and mapping all relevant process parameters into a standardized schema, manufacturers achieve consistent process performance regardless of equipment origin. This approach reduced AI model adaptation costs by 40% while maintaining enantioselectivity above 99.5% across global production sites. The implementation involved semantic tagging of process parameters, enabling machine learning algorithms to identify optimal trajectories for temperature, pressure, and catalyst concentration that maximize yield while minimizing impurity formation. These AI systems continuously learn from production data, creating a self-optimizing manufacturing process that adapts to raw material variability and equipment-specific characteristics [4].
The telescoping of synthetic steps without intermediate isolation significantly enhances process efficiency while reducing impurity generation. Particularly effective is the direct conversion of the asymmetric hydrogenation reaction mixture to the hydrochloride salt through acidification and crystallization, bypassing solvent-intensive purification operations. This approach reduces process mass intensity by over 75% and eliminates degradation pathways associated with intermediate handling. However, telescoping requires precise control of residual catalyst metals and solvent composition to prevent crystallization issues. Nanofiltration membrane technology effectively removes metal contaminants to sub-ppm levels, ensuring consistent crystal form and particle size distribution in the final hydrochloride salt [2].
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: